molecular formula C18H15N5OS B2710469 N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415586-69-3

N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2710469
M. Wt: 349.41
InChI Key: NWCNVXZECQNMLG-UHFFFAOYSA-N
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Description

N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide , often referred to as ITPDC , is a novel heterocyclic compound. Its chemical structure combines an imidazo-thiazole moiety with a pyrimidine core. The compound exhibits promising biological activities, particularly in the field of anticancer research.



Synthesis Analysis

The synthesis of ITPDC involves a multistep process. Researchers have reported various synthetic routes, including condensation reactions, cyclization, and functional group modifications. One notable method is the Knoevenagel condensation between an imidazo-thiazole aldehyde and a pyrimidine carboxylic acid derivative. The resulting chalcone intermediate undergoes further transformations to yield ITPDC.



Molecular Structure Analysis

The molecular formula of ITPDC is C₁₇H₁₄N₆OS . Its structure comprises the following key features:



  • An imidazo-thiazole ring fused with a phenyl group.

  • A pyrimidine ring substituted with two methyl groups.

  • A carboxamide functional group attached to the pyrimidine nitrogen.



Chemical Reactions Analysis

ITPDC exhibits interesting reactivity patterns. It can participate in nucleophilic substitutions, oxidation-reduction reactions, and coordination chemistry. Researchers have explored its interactions with metal ions, DNA, and enzymes. Notably, ITPDC shows affinity for DNA binding sites, which may contribute to its biological effects.



Physical And Chemical Properties Analysis


  • Melting Point : ITPDC melts at a specific temperature (experimental value needed).

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • Stability : ITPDC is stable under ambient conditions but may degrade upon exposure to light or extreme pH.


Safety And Hazards


  • Toxicity : ITPDC’s cytotoxicity against cancer cells suggests potential toxicity. Further studies are needed to assess its safety profile.

  • Environmental Impact : Proper disposal practices are crucial due to its persistence in the environment.


Future Directions

Researchers should explore the following avenues:



  • Structure-activity relationship (SAR) studies to optimize ITPDC’s anticancer properties.

  • In vivo experiments to evaluate its efficacy and safety.

  • Clinical trials to assess its potential as an anticancer drug candidate.


properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-11-12(2)19-10-20-16(11)17(24)21-14-5-3-13(4-6-14)15-9-23-7-8-25-18(23)22-15/h3-10H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCNVXZECQNMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide

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